molecular formula C20H16FN5OS B2884654 N-benzyl-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide CAS No. 893937-33-2

N-benzyl-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B2884654
CAS No.: 893937-33-2
M. Wt: 393.44
InChI Key: MQZVCUZSAHPTHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research, primarily investigated for its potential as a protein kinase inhibitor. The compound's scaffold is based on the 1H-pyrazolo[3,4-d]pyrimidin-4-yl core, which is a well-established adenine bioisostere capable of occupying the ATP-binding pocket of various kinases. This structural motif is shared with known kinase inhibitors, positioning this compound as a valuable chemical probe for studying intracellular signaling pathways. Its primary research value lies in the exploration of targeted cancer therapies, where it is used in vitro to investigate the consequences of specific kinase inhibition on cancer cell proliferation, apoptosis, and signal transduction. The mechanism of action is hypothesized to involve competitive binding at the catalytic site of specific kinases, thereby preventing ATP binding and subsequent phosphorylation of downstream effector proteins critical for cell survival and growth. Research utilizing this compound contributes to the structure-activity relationship (SAR) understanding of pyrazolopyrimidine-based inhibitors, aiding in the rational design of more potent and selective therapeutic candidates for pathological conditions driven by dysregulated kinase activity. This product is intended for research purposes by qualified laboratory personnel only. All statements are for informational purposes only, and this product is not intended for use in the diagnosis, cure, mitigation, treatment, or prevention of any disease.

Properties

IUPAC Name

N-benzyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5OS/c21-15-6-8-16(9-7-15)26-19-17(11-25-26)20(24-13-23-19)28-12-18(27)22-10-14-4-2-1-3-5-14/h1-9,11,13H,10,12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZVCUZSAHPTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and pyrimidine derivatives.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the pyrazolo[3,4-d]pyrimidine core.

    Attachment of the Benzyl Group: This can be done through a benzylation reaction, where benzyl chloride reacts with the intermediate compound.

    Formation of the Acetamide Group: This final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can reduce double bonds or other reducible groups in the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogens for electrophilic substitution are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

N-benzyl-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The pyrazolo[3,4-d]pyrimidine core is known to interact with kinases, which are crucial in cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

Key structural variations among analogs include substituents on the pyrazolo[3,4-d]pyrimidine core and the acetamide nitrogen. These modifications influence molecular weight, lipophilicity, and biological activity.

Table 1: Structural and Molecular Comparison
Compound Name Pyrazolo Substituent Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound: N-Benzyl-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide 4-fluorophenyl Benzyl C20H16FN5OS 393.44 Balanced lipophilicity; potential kinase/receptor targeting
N-(4-Fluorobenzyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide Phenyl 4-Fluorobenzyl C20H16FN5OS 393.44 Increased fluorination may enhance metabolic stability
2-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide 4-fluorophenyl 4-(Trifluoromethoxy)phenyl C21H16F4N4O2S 476.44 High electron-withdrawing groups; prolonged half-life
N-(4-Chlorophenyl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide 4-chlorophenyl 4-Chlorophenyl C19H13Cl2N5OS 430.31 Enhanced hydrophobicity; potential for stronger target binding
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide 4-fluorophenyl Benzo[d][1,3]dioxol-5-ylmethyl C21H16FN5O3S 437.4 Oxygen-rich substituent; improved solubility

Physicochemical and Pharmacokinetic Considerations

  • The target compound’s benzyl group balances these properties.
  • Metabolic Stability : Fluorinated analogs (e.g., ) resist oxidative metabolism due to the strength of C-F bonds, suggesting improved bioavailability .

Biological Activity

N-benzyl-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide is a compound that belongs to the class of pyrazolopyrimidine derivatives. These derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific biological activity of this compound has not been extensively studied, but its structural components suggest potential pharmacological applications.

Molecular Characteristics

The compound's molecular formula is C20H16FN5OSC_{20}H_{16}F_{N5}OS with a molecular weight of 393.44 g/mol. Its structure features a pyrazolopyrimidine core, which is often associated with various bioactive compounds. The presence of a benzyl group and a fluorophenyl moiety may enhance its biological activity due to increased lipophilicity and receptor binding affinity .

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the anticancer properties of pyrazolopyrimidine derivatives against breast cancer cells. The results indicated that certain analogs exhibited significant cytotoxicity and induced apoptosis, suggesting potential for further development in cancer therapy .
  • Kinase Inhibition : Research focused on the structure-activity relationship (SAR) of N-benzyl substituted acetamides revealed that modifications in the benzyl group could enhance kinase inhibitory activity. Compounds similar to this compound were shown to selectively inhibit Src kinase .
  • Neuroprotective Properties : Another study investigated the neuroprotective effects of related compounds in models of epilepsy. These compounds demonstrated anticonvulsant activity and were effective in reducing seizure frequency in animal models .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/EC50 ValuesReference
KX2-391Src Kinase Inhibitor1.34 µM
Pyrazolopyrimidine Derivative XAnticancerSignificant cytotoxicity
Compound YAnticonvulsantEffective in MES test

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-benzyl-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide?

  • Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. Key steps include:

  • Thioether bond formation : Reacting the pyrazolo[3,4-d]pyrimidin-4-one core with α-chloroacetamide derivatives (e.g., 2-chloro-N-benzylacetamide) under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or DMSO at 60–80°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.
  • Critical parameters : Control of stoichiometry (1:1.2 molar ratio of core to acetamide), inert atmosphere (N₂/Ar), and reaction time (6–12 hours) to minimize byproducts .

Q. How is the compound characterized for structural confirmation and purity?

  • Analytical techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl protons at δ 7.3–7.5 ppm; pyrazolo-pyrimidine protons at δ 8.2–8.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 463.409) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for purity assessment (retention time ~12.3 min) .
  • X-ray crystallography : Single-crystal analysis to resolve bond lengths/angles (e.g., S–C bond at 1.81 Å) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • Screening protocols :

  • Enzyme inhibition : Kinase assays (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
  • Antimicrobial activity : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values reported at 48 hours .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) impact biological activity?

  • Structure-Activity Relationship (SAR) strategies :

  • Electron-withdrawing groups : Fluorophenyl enhances metabolic stability and target binding (e.g., ΔIC₅₀ = 1.2 µM vs. 3.8 µM for methoxy analog in kinase assays) .
  • Sulfanyl vs. sulfonyl : Thioether linkage improves solubility (LogP reduced by 0.5 units) but may reduce oxidative stability .
  • Case study : Replacement of benzyl with trifluoromethoxybenzyl (see ) increased selectivity for COX-2 inhibition (Ki = 0.8 nM vs. 4.2 nM) .

Q. What computational approaches are used to predict binding modes with biological targets?

  • In silico methods :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., hydrogen bonding with pyrimidine N1 and fluorophenyl π-stacking) .
  • MD simulations : GROMACS for stability analysis (RMSD < 2.0 Å over 100 ns) .
  • Pharmacophore modeling : Identification of critical features (e.g., sulfanyl-acetamide as a hydrogen bond acceptor) .

Q. How can contradictory data on enzyme inhibition (e.g., varying IC₅₀ values across studies) be resolved?

  • Troubleshooting framework :

  • Assay standardization : Validate buffer conditions (e.g., Mg²⁺ concentration in kinase assays) and control compounds (e.g., staurosporine for kinase inhibition) .
  • Metabolite profiling : LC-MS to rule out off-target effects from degradation products .
  • Collaborative validation : Cross-lab replication using blinded samples to confirm reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.